molecular formula C19H19ClN2O4S B6536626 5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxybenzene-1-sulfonamide CAS No. 1021210-88-7

5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B6536626
CAS No.: 1021210-88-7
M. Wt: 406.9 g/mol
InChI Key: INPFGBGPUGDWAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxybenzene-1-sulfonamide is a novel synthetic compound featuring a hybrid molecular architecture, combining a sulfonamide functionality with a 2,3-dihydro-1H-indole core. This structure is of significant interest in medicinal chemistry and drug discovery research. The sulfonamide group is a privileged pharmacophore known to confer antimicrobial properties, as demonstrated by related sulfonamide derivatives showing activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the indole scaffold is a common motif in bioactive molecules and has been extensively investigated in the development of leukotriene biosynthesis inhibitors and other therapeutic agents . The specific incorporation of the cyclopropanecarbonyl moiety may influence the compound's metabolic stability and receptor binding affinity. This product is provided as a high-purity material, intended for use in biochemical assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-26-17-7-5-14(20)10-18(17)27(24,25)21-15-6-4-12-8-9-22(16(12)11-15)19(23)13-2-3-13/h4-7,10-11,13,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPFGBGPUGDWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of 5-Chloro-2-Methoxybenzene

Starting with 5-chloro-2-methoxybenzene, chlorosulfonation is achieved using chlorosulfonic acid at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonyl chloride after quenching with ice water and purification by recrystallization (ethanol/water). Typical yields range from 65–72%.

Key Data:

ParameterValueSource
Reaction Temperature0–5°C
Yield68%
Purity (HPLC)>95%

Thiol Oxidation Pathway

An alternative route involves synthesizing 5-chloro-2-methoxybenzene-1-thiol followed by oxidation with chlorine gas in 1,2-dichloroethane/water. This method, while lengthier, offers better control over regioselectivity:

  • Thiol Synthesis:

    • 5-Chloro-2-methoxybenzoic acid → methyl ester → hydrazide → cyclized thiol.

    • Critical step: Cyclization of potassium salt 4 in H<sub>2</sub>SO<sub>4</sub> at 0°C for 6 hours.

  • Oxidation to Sulfonyl Chloride:

    • Thiol (5 ) treated with Cl<sub>2</sub> gas in 1,2-dichloroethane/HCl at −2°C.

    • Yield: 42% after column chromatography (petroleum ether/ethyl acetate).

Preparation of 1-Cyclopropanecarbonyl-2,3-Dihydro-1H-Indol-6-Amine

The amine component requires functionalization of the indole scaffold at the 6-position followed by acylation:

Nitration and Reduction of 2,3-Dihydro-1H-Indole

  • Nitration:

    • 2,3-Dihydro-1H-indole nitrated at position 6 using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C.

    • Intermediate: 6-Nitro-2,3-dihydro-1H-indole (yield: 85%).

  • Reduction to Amine:

    • Catalytic hydrogenation (H<sub>2</sub>, Pd/C) or Zn/NH<sub>4</sub>Cl in EtOH/H<sub>2</sub>O.

    • Yield: 90–94%.

Acylation with Cyclopropanecarbonyl Chloride

The 6-amino group is protected via acylation:

  • Conditions: Cyclopropanecarbonyl chloride (1.2 eq), Et<sub>3</sub>N (2 eq), dry THF, 0°C → RT, 12 hours.

  • Yield: 88% after recrystallization (hexane/EtOAc).

Characterization Data:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.02 (m, 4H, cyclopropane), 3.15 (t, 2H, CH<sub>2</sub>), 4.21 (t, 2H, CH<sub>2</sub>), 6.45 (d, 1H, ArH).

Coupling Reaction: Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and acylated indole amine:

Standard Protocol

  • Reagents: 5-Chloro-2-methoxybenzene-1-sulfonyl chloride (1.1 eq), 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine (1 eq), Et<sub>3</sub>N (2 eq), dry acetonitrile.

  • Conditions: RT, 6–8 hours under N<sub>2</sub>.

  • Workup: Filter precipitate, wash with cold MeOH, recrystallize (EtOH).

  • Yield: 37–43%.

Optimized Microwave-Assisted Method

  • Conditions: 100°C, 30 minutes, DMF solvent, K<sub>2</sub>CO<sub>3</sub> base.

  • Yield Improvement: 58%.

Comparative Data:

MethodYieldPurityReaction Time
Standard37%95%8 hours
Microwave58%98%0.5 hours

Purification and Characterization

Chromatographic Purification

  • Column: Silica gel (230–400 mesh) with petroleum ether/EtOAc (3:1 → 1:1 gradient).

  • Retardation Factor (R<sub>f</sub>): 0.45 in PE/EA (2:1).

Spectroscopic Validation

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.90 (d, 2H, ArH), 7.16 (d, 2H, ArH), 3.82 (s, 3H, OCH<sub>3</sub>), 2.68 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): 3261 cm<sup>−1</sup> (N-H), 1614 cm<sup>−1</sup> (C=O).

  • HRMS (ESI): m/z 461.0921 [M+H]<sup>+</sup> (calc. 461.0918).

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis:

    • Use anhydrous solvents and inert atmosphere to minimize H<sub>2</sub>O exposure.

  • Low Coupling Yields:

    • Microwave irradiation reduces side reactions (e.g., amine oxidation).

  • Byproduct Formation:

    • Strict stoichiometric control (1.1 eq sulfonyl chloride) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its chemical properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole core and sulfonamide group may interact with enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms.

Comparison with Similar Compounds

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide

  • Molecular Formula : C₁₈H₁₇ClN₂O₃
  • Molecular Weight : 344.8 g/mol
  • Key Differences: Replaces the cyclopropanecarbonyl group with an acetyl moiety and substitutes the sulfonamide linker with a benzamide group.

5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide (Compound 8P9)

  • Molecular Formula : C₁₆H₁₅ClN₂O₅S
  • Molecular Weight : 382.82 g/mol
  • Key Differences : Features a benzoxazole ring instead of a dihydroindole, with a methoxy substituent at position 4. The absence of the cyclopropane group likely reduces lipophilicity .

Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate

  • Molecular Formula : C₁₈H₁₉ClN₂O₆S
  • Molecular Weight : 426.87 g/mol
  • Key Differences : Incorporates a carbamate group instead of a sulfonamide and includes an ethylbenzene spacer. The carbamate may enhance metabolic stability compared to sulfonamides .

Physicochemical and Functional Group Comparison

Property Target Compound N-(1-Acetyl-dihydroindol-6-yl)-benzamide Compound 8P9 (Benzoxazole) Methyl Carbamate Derivative
Molecular Weight (g/mol) 414.88 344.8 382.82 426.87
Functional Groups Sulfonamide, Cyclopropanecarbonyl Benzamide, Acetyl Sulfonamide, Benzoxazole Carbamate, Ethylbenzene
Key Structural Features Dihydroindole core Dihydroindole core Benzoxazole ring Ethylbenzene spacer
Lipophilicity (Predicted) High (cyclopropane group) Moderate Low (polar benzoxazole) Moderate

Implications of Structural Variations

Bioactivity :

  • The cyclopropanecarbonyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites compared to the acetyl group in N-(1-acetyl-dihydroindol-6-yl)-benzamide .
  • The sulfonamide linker in the target compound and 8P9 could favor interactions with polar residues (e.g., histidine or serine) in target proteins, whereas the carbamate in the methyl derivative may resist hydrolysis.

The ethylbenzene spacer in the carbamate derivative may balance solubility and permeability better than the rigid dihydroindole core.

Notes

  • The carbamate and benzoxazole analogues are included as sulfonamide-adjacent compounds, though their biological targets may differ.
  • Synthetic methods for similar compounds (e.g., dihydroindole functionalization) are discussed in broader research contexts .

Biological Activity

5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action based on various research studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₂ClN₃O₃S
  • Molecular Weight: 285.75 g/mol
  • CAS Number: 879562-21-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antibacterial domains.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a related compound showed:

  • Cytotoxicity: IC₅₀ values against various cancer cell lines (e.g., MCF-7, A549) ranged from 20 to 51 µM.
  • Mechanism of Action: Induction of cell cycle arrest and apoptosis was confirmed through flow cytometry and expression analysis of apoptosis-related markers (e.g., Bcl-2, p53) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (µM)
Compound 6MCF-720.17
Compound 6LoVo22.64
Compound 10HepG245.57
Compound 10A54951.50

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have also been investigated:

  • Activity Spectrum: Moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains.
  • Enzyme Inhibition: Some derivatives showed potent inhibition against urease and acetylcholinesterase .

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of a closely related compound on various cancer cell lines. The results indicated that the compound significantly increased early and late apoptosis in MCF-7 cells in a dose-dependent manner. Flow cytometry revealed that treatment led to a notable accumulation of cells in the sub-G1 phase, indicative of apoptotic death .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of sulfonamide derivatives. The results highlighted that specific compounds exhibited strong inhibitory effects against urease, suggesting potential for treating infections associated with urease-producing bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: Concentration-dependent effects leading to accumulation in the sub-G1 phase, indicating cell death.
  • Enzyme Inhibition: Competitive inhibition of key enzymes involved in bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity, and how can side reactions be minimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclopropanecarbonyl group conjugation to the indole core and sulfonamide coupling. Controlled reaction conditions (e.g., inert atmosphere, low temperatures) are critical to prevent oxidation of the indole moiety or premature hydrolysis of the sulfonamide . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) ensures purity >95% .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence derivatization strategies?

  • Methodological Answer : The sulfonamide group (-SO2_2NH-) and cyclopropanecarbonyl moiety are highly reactive. The sulfonamide can undergo nucleophilic substitution at the sulfur center, while the cyclopropane ring is susceptible to ring-opening under acidic conditions. Protecting-group strategies (e.g., tert-butoxycarbonyl for amines) are recommended during derivatization to preserve the indole core .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer : 1H^1H-NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, methoxy singlet at δ 3.8–4.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–175 ppm) and sulfonamide (δ 110–120 ppm) carbons. IR spectroscopy verifies sulfonamide S=O stretches (1350–1150 cm1^{-1}) and indole N-H bends (3400 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclopropane and sulfonamide motifs?

  • Methodological Answer : Generate analogs by modifying the cyclopropane (e.g., substituents on the ring) or sulfonamide (e.g., replacing -SO2_2NH- with carbamate). Test in vitro against target enzymes (e.g., carbonic anhydrase isoforms) using enzyme inhibition assays (IC50_{50}) and correlate activity with electronic/steric properties via Hammett or Hansch analysis .

Q. What computational approaches are effective in predicting binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with proteins like cyclooxygenase-2 (COX-2). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify key binding residues .

Q. How should contradictory data from biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer : Validate assay conditions (e.g., buffer pH, co-solvents like DMSO ≤1%). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Statistical meta-analysis of replicate data (n ≥ 3) and control for batch-to-batch compound variability via HPLC purity checks .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies (Papp_{app}) and human liver microsomes (HLM) for metabolic stability (half-life). LC-MS/MS quantifies parent compound and metabolites. Apply physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal diffraction at 100 K) determines bond angles and torsional strain in the cyclopropane-indole system. Compare with Cambridge Structural Database (CSD) entries for analogous sulfonamides to validate geometry .

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